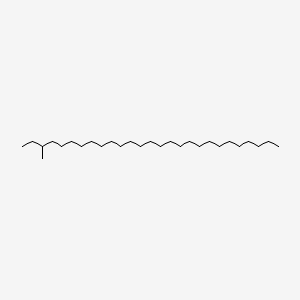

3-Methylheptacosane

Overview

Description

3-Methylheptacosane is a long-chain hydrocarbon with the molecular formula C28H58. It is a methyl-branched alkane, specifically a derivative of heptacosane with a methyl group attached to the third carbon atom. This compound is known for its role in the cuticular hydrocarbons of insects, where it functions in chemical communication, particularly as a component of contact sex pheromones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylheptacosane typically involves the alkylation of heptacosane. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the 3-methyl derivative .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced synthetic techniques such as the Ziegler-Natta polymerization followed by selective methylation. These methods are designed to produce high yields of the desired compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methylheptacosane primarily undergoes reactions typical of alkanes, including:

Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Although already fully saturated, it can be subjected to reductive conditions to remove any potential impurities.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the methyl group or other accessible positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromic acid in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Chlorine or bromine in the presence of ultraviolet light or a radical initiator.

Major Products Formed

Oxidation: 3-Methylheptacosanol, 3-Methylheptacosanal, and 3-Methylheptacosanoic acid.

Reduction: Purified this compound.

Substitution: 3-Chloroheptacosane or 3-Bromoheptacosane.

Scientific Research Applications

3-Methylheptacosane has several applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.

Biology: Plays a crucial role in the study of insect behavior, particularly in understanding the chemical communication mechanisms of insects.

Medicine: Investigated for its potential use in developing pheromone-based pest control methods.

Industry: Utilized in the formulation of synthetic pheromones for agricultural applications

Mechanism of Action

The primary mechanism of action of 3-Methylheptacosane in biological systems involves its role as a contact sex pheromone. It interacts with specific receptors on the antennae of insects, triggering a series of behavioral responses such as wing-fanning and mating behaviors. The molecular targets include chemoreceptors that are highly sensitive to the presence of this hydrocarbon, and the pathways involved are part of the insect’s olfactory system .

Comparison with Similar Compounds

Similar Compounds

Heptacosane: The parent compound without the methyl group.

2-Methylheptacosane: A positional isomer with the methyl group on the second carbon.

4-Methylheptacosane: Another positional isomer with the methyl group on the fourth carbon.

Uniqueness

3-Methylheptacosane is unique due to its specific position of the methyl group, which significantly influences its biological activity. Unlike its positional isomers, this compound is a key component in the pheromone profiles of certain insects, making it crucial for their communication and mating behaviors .

Properties

IUPAC Name |

3-methylheptacosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(3)5-2/h28H,4-27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRHFQVDDLHZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931155 | |

| Record name | 3-Methylheptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14167-66-9 | |

| Record name | Heptacosane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014167669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylheptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B3047475.png)